molecular formula C15H9ClN4O5 B15083402 4-Chloro-2-hydroxy-N'-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide CAS No. 624726-04-1

4-Chloro-2-hydroxy-N'-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide

Cat. No.: B15083402
CAS No.: 624726-04-1
M. Wt: 360.71 g/mol
InChI Key: IXZQWNMQTWAPNE-UHFFFAOYSA-N
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Description

4-Chloro-2-hydroxy-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a chloro group, a hydroxy group, and a nitro group attached to an indoline ring system

Preparation Methods

The synthesis of 4-Chloro-2-hydroxy-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide typically involves the condensation of 4-chloro-2-hydroxybenzohydrazide with 5-nitro-2-oxoindoline-3-carbaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

4-Chloro-2-hydroxy-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has shown potential in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-hydroxy-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide involves its interaction with cellular targets, leading to apoptosis in cancer cells. The compound is believed to activate procaspase-3, a key enzyme in the apoptotic pathway, thereby inducing programmed cell death. It also interacts with various proteins involved in the regulation of the cell cycle and apoptosis .

Comparison with Similar Compounds

Similar compounds include other indoline-based hydrazides and acetohydrazides. Compared to these compounds, 4-Chloro-2-hydroxy-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide exhibits unique properties due to the presence of the chloro and nitro groups, which enhance its reactivity and biological activity. Some similar compounds are:

Properties

CAS No.

624726-04-1

Molecular Formula

C15H9ClN4O5

Molecular Weight

360.71 g/mol

IUPAC Name

4-chloro-2-hydroxy-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]benzamide

InChI

InChI=1S/C15H9ClN4O5/c16-7-1-3-9(12(21)5-7)14(22)19-18-13-10-6-8(20(24)25)2-4-11(10)17-15(13)23/h1-6,17,21,23H

InChI Key

IXZQWNMQTWAPNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=C(N2)O)N=NC(=O)C3=C(C=C(C=C3)Cl)O

Origin of Product

United States

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